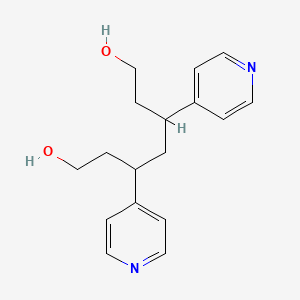

3,5-Bis(pyridin-4-yl)heptane-1,7-diol

説明

3,5-Bis(pyridin-4-yl)heptane-1,7-diol is a symmetrical organic compound featuring a seven-carbon aliphatic chain (heptane backbone) with pyridin-4-yl groups at the 3rd and 5th positions and hydroxyl (-OH) groups at the terminal 1st and 7th positions. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest plausible routes involving nucleophilic substitution or coupling reactions with pyridine derivatives and diol precursors . The compound’s flexibility, combined with polar and aromatic functionalities, positions it as a candidate for applications in coordination chemistry, supramolecular assemblies, or as a building block in materials science.

特性

IUPAC Name |

3,5-dipyridin-4-ylheptane-1,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-11-5-16(14-1-7-18-8-2-14)13-17(6-12-21)15-3-9-19-10-4-15/h1-4,7-10,16-17,20-21H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHOMPJKCHDRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCO)CC(CCO)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 1,7-heptanediol.

Condensation Reaction: The pyridine-4-carbaldehyde undergoes a condensation reaction with 1,7-heptanediol in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol may involve:

Large-Scale Condensation: Utilizing continuous flow reactors to carry out the condensation reaction efficiently.

Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure high yield and purity.

化学反応の分析

Types of Reactions

3,5-Bis(pyridin-4-yl)heptane-1,7-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of alkanes.

Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3,5-Bis(pyridin-4-yl)heptane-1,7-dione.

Reduction: Formation of 3,5-Bis(pyridin-4-yl)heptane.

Substitution: Formation of nitro or halogenated derivatives of the compound.

科学的研究の応用

Chemistry

In chemistry, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol is used as a ligand in coordination chemistry to form complexes with transition metals

Biology

In biological research, this compound is investigated for its potential as a building block in the design of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

作用機序

The mechanism of action of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize 3,5-Bis(pyridin-4-yl)heptane-1,7-diol, we analyze its structural and functional distinctions from related pyridine-containing compounds (Table 1).

Table 1: Structural and Functional Comparison

Backbone and Rigidity

- Target Compound : The heptane chain provides flexibility, enabling conformational adaptability for hydrogen bonding or metal coordination.

- Compound 10 (Pyrone-based) : A rigid pyrone (cyclic ketone) core restricts motion, favoring planar π-π interactions with phenyl/pyridyl groups .

- B4PyMPM : A pyrimidine core with branched pyridinylphenyl substituents creates a highly conjugated, rigid structure optimized for optoelectronic applications .

Functional Group Influence

- Diol vs. Methoxymethyl/Ketone : The terminal -OH groups in the target compound enhance solubility in polar solvents (e.g., water, alcohols), unlike the methoxymethyl and ketone groups in Compound 10, which reduce polarity.

- Pyridinyl Substitution : The target compound’s pyridin-4-yl groups (para-substituted) enable linear coordination geometry, whereas Compound 10’s 2-pyridylmethoxymethyl groups introduce steric bulk. B4PyMPM’s pyridinylphenyl branches amplify electronic delocalization, critical for OLED efficiency .

生物活性

3,5-Bis(pyridin-4-yl)heptane-1,7-diol is a compound of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes current research findings and data on the biological activity of this compound, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

3,5-Bis(pyridin-4-yl)heptane-1,7-diol features two pyridine rings attached to a heptane backbone with hydroxyl groups at the 1 and 7 positions. Its structural formula can be represented as follows:

This compound's unique structure contributes to its pharmacological properties, including interactions with various biological targets.

Biological Activity Overview

The biological activity of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol has been investigated primarily in relation to its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Cytotoxicity

Recent studies have shown that 3,5-Bis(pyridin-4-yl)heptane-1,7-diol exhibits significant cytotoxic effects against various human tumor cell lines. The compound's mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical pathway for eliminating malignant cells.

- Inhibition of Cellular Respiration : It disrupts mitochondrial function, leading to energy depletion in cancer cells.

Table 1 summarizes the IC50 values of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt 4/C8 | 34 | Apoptosis induction |

| CEM | 29 | Mitochondrial disruption |

| L1210 | 45 | Cellular respiration inhibition |

Antimicrobial Activity

In addition to its antitumor properties, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against various bacterial strains. The mode of action may involve:

- Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Several case studies have explored the efficacy of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol in clinical settings or experimental models:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on a panel of human tumor cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones in agar diffusion tests.

Research Findings

Research has consistently highlighted the potential of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol as a lead compound for drug development. Notable findings include:

- Structure-Activity Relationship (SAR) : Modifications to the pyridine rings or hydroxyl groups can enhance cytotoxicity or selectivity towards specific cancer types.

- Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents to evaluate synergistic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。